molecular formula C20H15FN6O2S B2891010 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872856-82-1

4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

Katalognummer: B2891010
CAS-Nummer: 872856-82-1
Molekulargewicht: 422.44
InChI-Schlüssel: RYKLSAGBQHDJAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

    • Starting with 4-fluoroaniline, the compound undergoes cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine core.
    • Common reagents include hydrazine derivatives and suitable catalysts under controlled temperature and pressure conditions.
  • Thioether Formation

    • The pyrazolo[3,4-d]pyrimidine core is then reacted with a thioacetic acid derivative to introduce the thioether linkage.
    • This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
  • Amidation

    • The final step involves the coupling of the thioether intermediate with 4-aminobenzamide.
    • This reaction is typically carried out in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
    • Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
    • Typical reducing agents are sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
    • Reagents such as halogens, nitrating agents, or alkylating agents are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

    Anticancer Agents: Due to its structural features, the compound is being explored for its anticancer properties, particularly in targeting specific signaling pathways involved in cancer cell proliferation.

Industry

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting various signaling pathways involved in cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-(2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Biologische Aktivität

The compound 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide , often referred to as a pyrazolo[3,4-d]pyrimidine derivative, exhibits significant biological activity that is of interest in various fields including oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a pyrazolo[3,4-d]pyrimidine core which is characterized by a fused heterocyclic structure. The presence of the 4-fluorophenyl group enhances its pharmacological profile by improving binding affinity to target proteins. The thioacetamido substitution is crucial for its biological interactions.

The mechanism through which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of various kinases, notably those involved in cancer pathways. Its structural similarity to ATP allows it to effectively compete with ATP for binding sites on kinases such as CDK2 and EGFR, leading to modulation of cell cycle progression and apoptosis in cancer cells .
  • Target Selectivity : Studies have indicated that this compound demonstrates selectivity towards certain molecular targets, which is vital for reducing off-target effects typically associated with broad-spectrum inhibitors .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. In various studies:

  • The compound has shown potent inhibitory effects against cancer cell lines, particularly those expressing high levels of EGFR. For instance, in MCF-7 breast cancer models, it significantly inhibited tumor growth and induced apoptosis .
  • A comparative analysis with other known inhibitors revealed that this compound exhibits a similar or enhanced efficacy profile against CDK2 and EGFR compared to established drugs like erlotinib and gefitinib .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been screened for antimicrobial activity:

  • A study reported that several compounds within this class exhibited significant antibacterial and antifungal activity against various pathogens . This suggests potential applications in treating infections alongside cancer therapies.

Case Studies

  • In Vitro Studies : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with similar structural features to this compound showed IC50 values ranging from 0.3 to 24 µM against dual targets EGFR/VGFR2 .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding modes of this compound with target kinases. These studies indicated strong interactions with key residues in the ATP-binding pocket of CDK2, supporting its role as a potent inhibitor .

Comparative Analysis

Compound NameTargetIC50 (µM)Biological Activity
This compoundEGFR0.3Anticancer
Compound 5iEGFR/VGFR20.3 - 7.6Dual Inhibitor
ErlotinibEGFR~10Anticancer
GefitinibEGFR~20Anticancer

Eigenschaften

IUPAC Name

4-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLSAGBQHDJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.